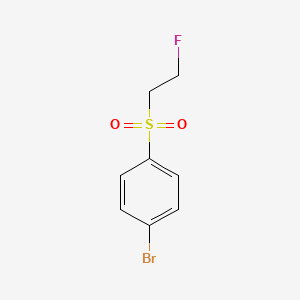

1-Bromo-4-(2-fluoroethanesulfonyl)benzene

Description

1-Bromo-4-(2-fluoroethanesulfonyl)benzene is a brominated aromatic compound featuring a 2-fluoroethanesulfonyl substituent. This structure combines a reactive bromine atom with a sulfonyl group containing a fluorine atom, making it a versatile intermediate in organic synthesis. The sulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the benzene ring and facilitating cross-coupling reactions. The fluorine atom further modulates electronic and steric properties, influencing solubility and reactivity. This compound is used in pharmaceuticals, agrochemicals, and materials science, particularly in palladium-catalyzed coupling reactions to construct complex molecules .

Properties

IUPAC Name |

1-bromo-4-(2-fluoroethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEXEIFIASXHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 4-(2-fluoroethanesulfonyl)benzene using bromine or a bromine-containing reagent under controlled conditions . Industrial production methods may involve more efficient and scalable processes, often utilizing catalysts to enhance reaction rates and yields .

Chemical Reactions Analysis

1-Bromo-4-(2-fluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-4-(2-fluoroethanesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the bromine atom acts as an electrophile, forming a sigma complex with the benzene ring before being replaced by a nucleophile . The sulfonyl group can also participate in various reactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(2-fluoroethanesulfonyl)benzene with structurally related brominated aromatic compounds, emphasizing substituent effects, reactivity, and applications:

Key Findings:

Electronic Effects :

- Sulfonyl (-SO₂) and trifluoromethyl (-CF₃) groups are stronger electron-withdrawing substituents compared to alkoxy (-O-) or alkyl chains. This increases the bromine atom's reactivity in cross-coupling reactions .

- Fluorine atoms in substituents (e.g., -CH₂CF₃, -O-CF₃) improve metabolic stability and lipophilicity, critical for pharmaceuticals .

Synthetic Utility :

- Suzuki-Miyaura couplings with boronic acids (e.g., 4-chlorophenylboronic acid) yield biaryl structures efficiently (59–73%) .

- Pd-catalyzed direct arylations of heteroarenes (e.g., imidazoles, thiazoles) achieve high yields (72–93%) due to the sulfonyl group's activating effects .

Market Trends :

- Trifluoromethoxy (-OCF₃) derivatives dominate pharmaceutical applications due to their balance of reactivity and stability .

- Pentafluoroethoxy (-OCF₂CF₃) compounds are niche intermediates for liquid crystals and OLED materials .

Physical Properties: Fluorinated substituents increase density (e.g., 1.677 g/cm³ for pentafluoroethoxy derivatives) and reduce boiling points compared to non-fluorinated analogs .

Biological Activity

1-Bromo-4-(2-fluoroethanesulfonyl)benzene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential therapeutic uses.

- Molecular Formula : C9H10BrF2O2S

- Molecular Weight : 303.14 g/mol

- CAS Number : 127425-73-4

Biological Activity Overview

The biological activity of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene has been explored through various studies, focusing on its toxicity, mutagenicity, and potential as a pharmacological agent.

Toxicity Studies

Toxicity studies have indicated that compounds similar to 1-Bromo-4-(2-fluoroethanesulfonyl)benzene exhibit significant acute toxicity. For instance, an acute oral lethality study showed that exposure to high concentrations resulted in various adverse effects such as lethargy, tremors, and respiratory distress in animal models .

Table 1: Summary of Acute Toxicity Studies

| Study Type | Test Organism | Dosage (mg/kg) | Observed Effects |

|---|---|---|---|

| Oral Lethality | Sprague-Dawley Rats | 1000 - 3000 | Lethargy, tremors, weight loss |

| Inhalation Toxicity | Rats | 14,000 - 26,000 | Respiratory distress, red nasal discharge |

| Mouse Lymphoma Assay | Mice | ND | Mutagenicity observed |

Mutagenicity

The mutagenic potential of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene has been evaluated using the mouse lymphoma cell mutation assay. The results indicated that the compound could induce mutations at certain concentrations, suggesting a need for further investigation into its genotoxic properties .

Pharmacological Implications

Research into the pharmacological implications of 1-Bromo-4-(2-fluoroethanesulfonyl)benzene is ongoing. Preliminary findings suggest that it may have applications in targeted therapies due to its structural characteristics that allow for specific interactions with biological targets.

Case Studies

A notable case study examined the effects of this compound in vitro on human cancer cell lines. The study found that at specific concentrations, the compound inhibited cell proliferation and induced apoptosis in cancer cells, indicating potential as an anti-cancer agent .

Table 2: In Vitro Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| HeLa | 10 | Inhibition of proliferation |

| MCF-7 | 20 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.